Chlorhydrate de SR 59230A

Vue d'ensemble

Description

Le chlorhydrate de SR 59230A est un antagoniste puissant et sélectif du récepteur β3-adrénergique. Il a été largement étudié pour sa capacité à bloquer les effets des récepteurs β3-adrénergiques, qui sont impliqués dans divers processus physiologiques tels que la thermogenèse, la lipolyse et la relaxation des muscles lisses . Le composé a également été montré pour agir sur les récepteurs α1-adrénergiques à des doses plus élevées .

Applications De Recherche Scientifique

SR 59230A hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the beta-3 adrenergic receptor and its role in various chemical processes.

Biology: The compound is used to investigate the physiological and pathological roles of beta-3 adrenergic receptors in biological systems.

Medicine: SR 59230A hydrochloride is studied for its potential therapeutic applications in conditions such as obesity, diabetes, and cardiovascular diseases.

Industry: The compound is used in the development of new drugs targeting beta-3 adrenergic receptors.

Mécanisme D'action

Target of Action

SR 59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor . It has IC50 values of 40, 408, and 648 nM for β3, β1, and β2 receptors, respectively . The β3-adrenergic receptor is predominantly located in adipose tissue and is mainly responsible for the regulation of lipolysis and thermogenesis .

Mode of Action

As an antagonist, SR 59230A hydrochloride binds to the β3-adrenergic receptor, preventing the binding of natural ligands and thus inhibiting the receptor’s function . It was also shown to act at α1 adrenoceptors at high doses .

Biochemical Pathways

The β3-adrenergic receptor is involved in the regulation of lipolysis and thermogenesis in adipose tissue

Pharmacokinetics

It is noted that sr 59230a hydrochloride is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The specific molecular and cellular effects of SR 59230A hydrochloride’s action depend on the context of its use. For example, it has been shown to block the hyperthermia produced by MDMA in animal studies . In vitro, SR 59230A hydrochloride has been shown to reduce cell viability in a dose-dependent manner in certain cell lines .

Analyse Biochimique

Biochemical Properties

SR 59230A hydrochloride has high affinity for the beta-3 adrenoceptors occurring in human gut that affect the function of human colonic circular smooth muscle . It is reported that SR 59230A hydrochloride inhibits the Kir2.1-2.3 cardiac potassium channels .

Cellular Effects

SR 59230A hydrochloride is a selective and potent antagonist of beta-3 adrenoceptor, with IC50 values being 40, 408, and 648 nM for beta-3, beta-1, and beta-2 adrenergic receptors, respectively . Beta-3 adrenoceptor, predominately located in adipose tissue, is mainly responsible for the regulation of lipolysis and thermogenesis .

Molecular Mechanism

SR 59230A hydrochloride is a selective antagonist of the beta-3 adrenergic receptor, but was subsequently shown to also act at alpha-1 adrenoceptors at high doses . It has been shown to block the hyperthermia produced by MDMA in animal studies .

Méthodes De Préparation

La synthèse du chlorhydrate de SR 59230A implique plusieurs étapes. L'intermédiaire clé est le 3-(2-éthylphénoxy)-1-[(1S)-1,2,3,4-tétrahydronaphth-1-yl]amino-(2S)-2-propanol. Cet intermédiaire est préparé par une série de réactions comprenant l'éthérification, la réduction et l'amination. L'étape finale implique la formation du sel de chlorhydrate en faisant réagir la base libre avec de l'acide chlorhydrique .

Les méthodes de production industrielle du this compound ne sont pas bien documentées dans le domaine public. La synthèse suit généralement des voies similaires à celles utilisées en laboratoire, avec des optimisations pour l'augmentation d'échelle et la pureté.

Analyse Des Réactions Chimiques

Le chlorhydrate de SR 59230A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation d'oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites, affectant son activité.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, conduisant à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme un composé outil pour étudier le récepteur β3-adrénergique et son rôle dans divers processus chimiques.

Biologie : Le composé est utilisé pour étudier les rôles physiologiques et pathologiques des récepteurs β3-adrénergiques dans les systèmes biologiques.

Médecine : Le this compound est étudié pour ses applications thérapeutiques potentielles dans des affections telles que l'obésité, le diabète et les maladies cardiovasculaires.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs β3-adrénergiques.

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement au récepteur β3-adrénergique et en le bloquant. Cela empêche l'activation du récepteur par les catécholamines endogènes telles que la norépinéphrine et l'épinéphrine. Le blocage des récepteurs β3-adrénergiques inhibe les voies de signalisation en aval, y compris l'activation de l'adénylate cyclase et l'augmentation consécutive des niveaux d'adénosine monophosphate cyclique (AMPc) . À des doses plus élevées, le this compound agit également sur les récepteurs α1-adrénergiques, ce qui entraîne des effets physiologiques supplémentaires .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de SR 59230A est unique dans sa forte sélectivité pour le récepteur β3-adrénergique. Des composés similaires comprennent :

BRL 37344 : Un agoniste du récepteur β3-adrénergique.

CL 316,243 : Un autre agoniste sélectif du récepteur β3-adrénergique.

CGP 12177 : Un antagoniste non sélectif du récepteur β-adrénergique avec une activité agoniste partielle au niveau des récepteurs β3.

Comparé à ces composés, le this compound est distinct par son activité antagoniste et sa forte sélectivité pour le récepteur β3-adrénergique .

Propriétés

IUPAC Name |

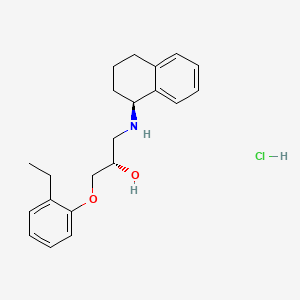

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.ClH/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;1H/t18-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUCXUIOEAAJJL-MKSBGGEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042562 | |

| Record name | (2S)-1-(2-Ethylphenoxy)-3-[(1S)-1,2,3,4-tetrahydronaphthalen-1-ylamino]propan-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.